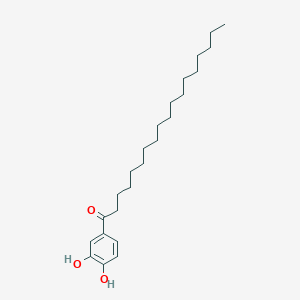
1-(3,4-dihydroxyphenyl)octadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroxyphenyl)octadecan-1-one is a chemical compound with the molecular formula C24H40O3 and a molecular weight of 376.6 g/mol This compound is characterized by the presence of a long aliphatic chain (octadecanone) attached to a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions
Métodos De Preparación
The synthesis of 1-(3,4-dihydroxyphenyl)octadecan-1-one can be achieved through several routes. One common method involves the reaction of octadecanoic acid with p-methoxyphenol in the presence of boron trifluoride as a catalyst. This reaction is typically carried out without a solvent at a temperature range of 95-100°C for about 5 hours . The yield of this reaction is around 20%.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
1-(3,4-dihydroxyphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the octadecanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically yields quinones, while reduction of the carbonyl group results in the corresponding alcohol.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroxyphenyl)octadecan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs with antioxidant or anti-inflammatory properties.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydroxyphenyl)octadecan-1-one is primarily related to its phenolic structure. The hydroxyl groups on the phenyl ring can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This property is particularly valuable in biological systems, where oxidative stress can lead to cellular damage.
In addition, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-(3,4-dihydroxyphenyl)octadecan-1-one can be compared with other similar compounds, such as:
1-Octadecanone, 1-(4-hydroxyphenyl)-: This compound has a single hydroxyl group on the phenyl ring, which may result in different chemical reactivity and biological activity.
1-Octadecanone, 1-(3,4-dimethoxyphenyl)-: The presence of methoxy groups instead of hydroxyl groups can significantly alter the compound’s properties, including its solubility and reactivity.
1-(3,4-dihydroxyphenyl)octadecan-1-one2-propanone:
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1177-44-2 |
|---|---|
Fórmula molecular |
C24H40O3 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)octadecan-1-one |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21-18-19-23(26)24(27)20-21/h18-20,26-27H,2-17H2,1H3 |
Clave InChI |
QTZPOTHJYZFECC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B1650343.png)
![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B1650347.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B1650350.png)
![N-{4-[2-(benzylamino)-6H-1,3,4-thiadiazin-5-yl]phenyl}acetamide hydrochloride](/img/structure/B1650351.png)


![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1650354.png)


![3-{2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonyl}propanamide](/img/structure/B1650362.png)
![1,3-Dimethyl 5-[2-(cycloheptylamino)acetamido]benzene-1,3-dicarboxylate; oxalic acid](/img/structure/B1650364.png)
![N-cyclopropyl-N-{[1-(4-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1650365.png)
